Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate
Overview
Description
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C8H11N2O3P It is a pyrimidine derivative, characterized by the presence of a dimethylphosphoryl group at the 5-position and a carboxylate ester group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate typically involves the reaction of pyrimidine derivatives with dimethylphosphoryl chloride and methanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids or phosphonates, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as its structural features may interact with biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylphosphoryl)thiazole-2-carboxylate: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Methyl 5-(dimethylphosphoryl)imidazole-2-carboxylate: Contains an imidazole ring, offering different electronic properties.
Methyl 5-(dimethylphosphoryl)pyrazole-2-carboxylate: Features a pyrazole ring, which can influence reactivity and biological activity.
Uniqueness
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate is unique due to its specific combination of a pyrimidine ring and a dimethylphosphoryl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 5-dimethylphosphorylpyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2O3P/c1-13-8(11)7-9-4-6(5-10-7)14(2,3)12/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVKCNAVQUCHKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)P(=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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